molecular formula C13H10INO3 B2899121 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione CAS No. 468073-98-5

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione

Cat. No.: B2899121
CAS No.: 468073-98-5
M. Wt: 355.131
InChI Key: CJTLGONKLCLHOQ-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group attached to an aminomethylene moiety, which is further connected to a methylpyran-2,4-dione core. The presence of iodine in the structure makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione typically involves the reaction of 4-iodoaniline with a suitable methylene donor in the presence of a catalyst. One common method involves the use of a condensation reaction between 4-iodoaniline and 6-methylpyran-2,4-dione under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool due to the presence of iodine, which can be used in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the iodophenyl group allows it to participate in various binding interactions with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Bromophenyl)amino]methylene}-6-methylpyran-2,4-dione
  • 3-{[(4-Chlorophenyl)amino]methylene}-6-methylpyran-2,4-dione
  • 3-{[(4-Fluorophenyl)amino]methylene}-6-methylpyran-2,4-dione

Uniqueness

The uniqueness of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable for certain applications .

Properties

IUPAC Name

4-hydroxy-3-[(4-iodophenyl)iminomethyl]-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO3/c1-8-6-12(16)11(13(17)18-8)7-15-10-4-2-9(14)3-5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMYFXUYNPIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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